
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
Métodos De Preparación
The synthesis of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Chlorination: Introduction of the chloro group at the 1-position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Hydroxyl groups are introduced at the 4 and 8 positions through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Methoxylation: Methoxy groups are added at the 5 and 7 positions using methanol in the presence of a catalyst like sulfuric acid.
Methylation: The methyl group is introduced at the 2-position using methyl iodide and a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chloro group.
Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, leading to inhibition or activation of specific biological processes.
Pathways: It may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial cells.
Comparación Con Compuestos Similares
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxyanthraquinone: Lacks the chloro and methoxy groups, resulting in different biological activities and chemical reactivity.
2-Methyl-1,4-dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
1-Chloro-2-methyl-9,10-anthraquinone: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61539-58-0 |
|---|---|
Fórmula molecular |
C17H13ClO6 |
Peso molecular |
348.7 g/mol |
Nombre IUPAC |
1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3 |
Clave InChI |
NXEOVGMNMBVGOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
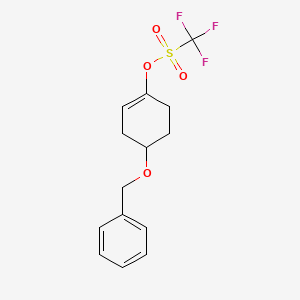
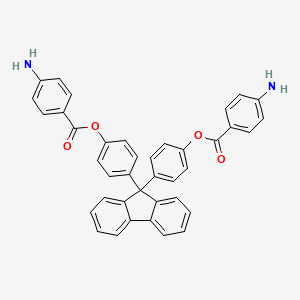

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
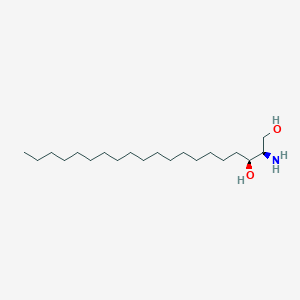
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
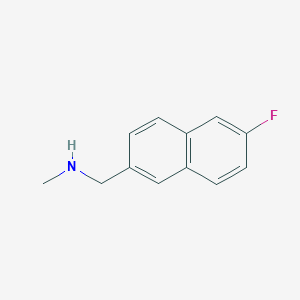
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
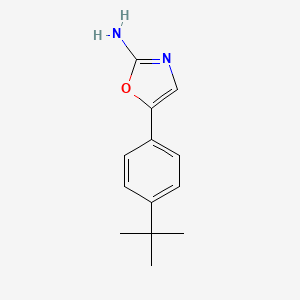
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)

